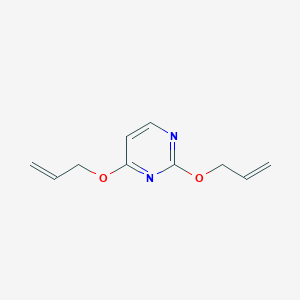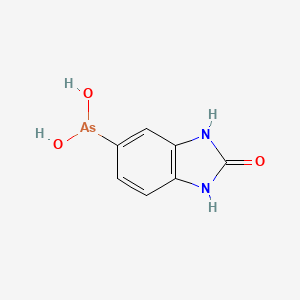
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is a chemical compound with the molecular formula C₇H₇AsN₂O₃. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes an arsonous acid group, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid typically involves the reaction of benzimidazole derivatives with arsenic trioxide under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a catalyst to facilitate the formation of the arsonous acid group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. The process includes the use of automated reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization and filtration to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The arsonous acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide derivatives, while reduction can produce arsenic trioxide derivatives. Substitution reactions can result in various substituted benzimidazole compounds.
Scientific Research Applications
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid involves its interaction with specific molecular targets in biological systems. The arsonous acid group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications. The compound also affects molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a similar structure but without the arsonous acid group.
Arsenic Trioxide: A related compound with different oxidation states of arsenic.
Substituted Benzimidazoles: Compounds with various functional groups attached to the benzimidazole ring.
Uniqueness
(2-Oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid is unique due to the presence of the arsonous acid group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5410-87-7 |
|---|---|
Molecular Formula |
C7H7AsN2O3 |
Molecular Weight |
242.06 g/mol |
IUPAC Name |
(2-oxo-1,3-dihydrobenzimidazol-5-yl)arsonous acid |
InChI |
InChI=1S/C7H7AsN2O3/c11-7-9-5-2-1-4(8(12)13)3-6(5)10-7/h1-3,12-13H,(H2,9,10,11) |
InChI Key |
LLEAOWDOQYQMOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[As](O)O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


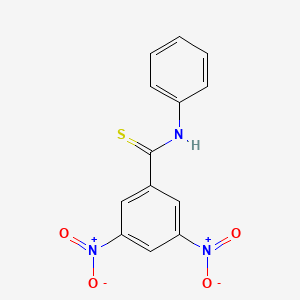
![1-(3-Hydroxypropyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B14742929.png)
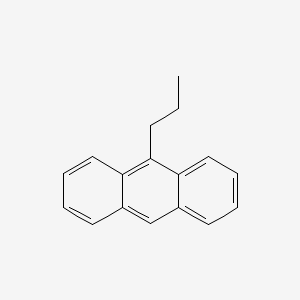
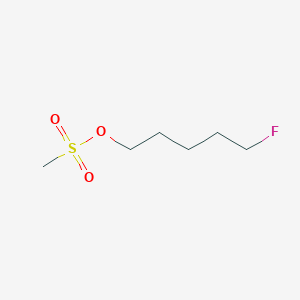


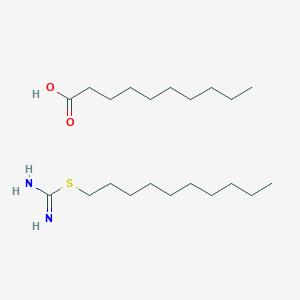
![2,2'-Disulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14742977.png)
![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)

![1,1'-[Sulfonylbis(1-bromoethane-2,1-diyl)]dibenzene](/img/structure/B14743010.png)
